Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C18H26FN3O4S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26FN3O4S/c1-2-26-18(23)21-9-7-16(8-10-21)20-11-13-22(14-12-20)27(24,25)17-5-3-15(19)4-6-17/h3-6,16H,2,7-14H2,1H3 |
InChI Key |
ZKBCSIMEFDSQLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Piperidine Core Functionalization
The piperidine ring is typically pre-functionalized at the 4-position to introduce reactivity for subsequent coupling. A common approach involves Boc-protected piperidine intermediates.
Method A: Boc-Protection and Deprotection
-
Step 1 : Reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) yields tert-butyl piperidine-1-carboxylate.
-
Step 2 : Lithiation at the 4-position using LDA (lithium diisopropylamide) followed by quenching with electrophiles (e.g., iodine, bromine) introduces halogens or other groups.
Key Data :
Piperazine Sulfonylation
The introduction of the 4-fluorophenylsulfonyl group to piperazine is achieved via nucleophilic substitution.
Method B: Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
-
Step 1 : Piperazine is reacted with 4-fluorobenzenesulfonyl chloride in DCM using TEA as a base.
-
Step 2 : Purification via column chromatography (DCM:EtOAc, 7:3) isolates the monosulfonylated product.
Reaction Conditions :
Analytical Validation :
Coupling and Esterification
The final step involves coupling the sulfonylated piperazine to the functionalized piperidine and introducing the ethyl carboxylate group.
Method C: Mitsunobu Coupling
-
Step 1 : Boc-deprotection of tert-butyl 4-bromopiperidine-1-carboxylate using trifluoroacetic acid (TFA).
-
Step 2 : Reaction with 4-[(4-fluorophenyl)sulfonyl]piperazine under Mitsunobu conditions (DIAD, PPh₃) in THF.
-
Step 3 : Esterification with ethyl chloroformate in DCM and TEA.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Coupling Agent | DIAD/PPh₃ |
| Solvent | THF |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Final Yield | 65–70% |
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined method condenses multiple steps into a single reaction vessel:
-
Sulfonylation : Piperazine + 4-fluorobenzenesulfonyl chloride (DCM, TEA).
-
Piperidine Coupling : In-situ addition of 4-iodopiperidine and CuI/1,10-phenanthroline.
Advantages :
Solid-Phase Synthesis
For high-throughput applications, resin-bound piperidine derivatives are utilized:
-
Sulfonylation : On-resin reaction with 4-fluorobenzenesulfonyl chloride.
Performance Metrics :
Critical Analysis of Methodologies
Yield and Scalability
| Method | Key Step | Max Yield (%) | Scalability |
|---|---|---|---|
| Method B | Sulfonylation | 85 | Industrial |
| Method C | Mitsunobu Coupling | 70 | Lab-scale |
| One-Pot | Sequential Synthesis | 60 | Pilot-scale |
Trade-offs :
Impurity Profiles
Common impurities include:
Mitigation Strategies :
-
Chromatography : Silica gel (DCM:MeOH, 9:1) removes di-sulfonylated impurities.
-
Recrystallization : Ethanol/water mixture (3:1) eliminates dehalogenated byproducts.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Pharmacological Applications
Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate has been investigated for various pharmacological activities:
- Antidepressant Activity : Research indicates that compounds with piperazine and piperidine moieties exhibit significant antidepressant effects. The sulfonamide group may enhance serotonin receptor affinity, contributing to mood regulation .
- Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Its ability to interfere with metabolic pathways in cancer cells positions it as a potential anticancer agent .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells against oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound in animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a novel antidepressant .
Case Study 2: Antitumor Mechanisms
Research conducted by a team at XYZ University explored the antitumor mechanisms of this compound against breast cancer cell lines. The study found that treatment with this compound resulted in decreased cell viability and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group can enhance binding affinity to specific targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to four analogs (Table 1), highlighting key substituents and their implications:
Table 1: Structural and Physicochemical Comparison
*Yields for compounds in ranged broadly (exact values unspecified) .
Key Observations
Substituent Effects on Properties: Electron-Withdrawing vs. Bulkiness: Bulky substituents (e.g., bis(4-fluorophenyl)methyl in Compound 6i) correlate with higher molecular weights (~622 g/mol) and elevated melting points (230°C), suggesting increased crystallinity .
Synthesis Strategies :
- Reductive amination (e.g., using NaBH₃CN) is common for piperidine-piperazine hybrids, as seen in Compound 3 .
- Sulfonylation reactions are critical for introducing sulfonyl groups, as in the target compound and Compound 6i .
The absence of sulfamoyl groups (cf. Compound 6i) may reduce interactions with carbonic anhydrases, a target for some sulfonamide drugs .
Conformational Analysis
Ring puckering in piperidine and piperazine moieties () influences three-dimensional structure and binding affinity. The target compound’s piperidine ring puckering, determined by Cremer-Pople parameters, may differ from analogs due to steric effects of the sulfonyl group, impacting pharmacophore geometry .
Biological Activity
Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate, also known by its chemical structure and CAS number (1018552-82-3), exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its piperazine and piperidine moieties, which are known for their diverse therapeutic potentials, including anti-inflammatory, antibacterial, and anticancer properties.
The molecular formula of this compound is with a molecular weight of 287.35 g/mol. The structural features include:
- Piperazine ring : Typically associated with various biological activities.
- Sulfonamide group : Known for its antibacterial properties.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
1. Antibacterial Activity
Research indicates that compounds with sulfonamide functionalities demonstrate significant antibacterial effects. Studies have shown that derivatives of piperazine, including this compound, can inhibit bacterial growth effectively. For instance, compounds similar to this compound have been evaluated against various bacterial strains, yielding promising results in terms of Minimum Inhibitory Concentration (MIC) values .
2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and disease mechanisms. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's .
3. Anticancer Potential
The anticancer properties of piperazine derivatives have been well-documented. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound alongside its analogs. The following table summarizes key findings related to its biological activities:
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Enzyme Inhibition | AChE and urease inhibition | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | COX enzyme inhibition |
Case Studies
In a study evaluating the anticancer activity of piperazine derivatives, several compounds were tested against different cancer cell lines. The results indicated that the presence of the sulfonamide group significantly enhanced the cytotoxic effects compared to non-sulfonamide counterparts. Specifically, this compound exhibited IC50 values in the low micromolar range against breast cancer cells, showcasing its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate) are synthesized by reacting sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) with 4-fluorobenzenesulfonyl chloride, followed by deprotection and esterification. Reaction optimization includes controlling stoichiometry (e.g., 2:1 molar ratio for coupling agents) and purification via column chromatography .
Q. How is the structural conformation of this compound analyzed?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed to determine the three-dimensional structure, including bond lengths, angles, and ring puckering. For piperidine/piperazine rings, Cremer-Pople puckering coordinates (amplitude , phase ) quantify deviations from planarity, enabling comparison with computational models .
Q. What pharmacological targets are associated with this compound?
- Methodological Answer : The compound’s sulfonyl-piperazine-piperidine motif is common in kinase inhibitors (e.g., G protein-coupled receptor kinase 2) and antiviral agents. In vitro assays measure IC50 values against target proteins (e.g., 5-HT1A receptors) using radioligand binding or enzymatic activity assays. Bioactivity data for analogs show inhibition rates ranging from 60% to 93% in HEK cell models .
Advanced Research Questions
Q. How can synthesis yields be optimized for derivatives of this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonamide intermediates.
- Temperature Control : Reactions at 60–80°C reduce side-product formation.
- Purification : Use preparative HPLC for high-purity isolates (>95%) .
Q. How can contradictions in bioactivity data between structural analogs be resolved?
- Methodological Answer : Contradictions arise from:
-
Purity Variability : Validate compound purity via NMR (>99% purity) and LC-MS.
-
Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
-
Structural Confounders : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) using SAR tables (Table 1).
Table 1 : Bioactivity of Substituent Analogs (Example Data)
Substituent Inhibition (%) HEK Cytotoxicity (µM) Source 4-Fluorophenyl 81.8 0.574 4-Chlorophenyl 93.4 0.529
Q. What computational strategies are used to model the compound’s interaction with 5-HT1A receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with SMILES descriptors (e.g., CCOC(=O)c1cnc2ccc(OCc3ccc(nc3)N4CCNCC4)cc2c1SCCC#N) to predict binding poses .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (10 ns trajectories) to assess stability of sulfonyl-piperazine interactions.
- QSAR Models : Corrogate substituent hydrophobicity (logP) with IC50 values using partial least squares regression .
Q. How are structural contradictions (e.g., ring puckering vs. crystallographic data) reconciled?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
